6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
RBC8 is a small molecule inhibitor of the Ras-like GTPases RalA and RalB that prevents binding of the GTPase to the Ral-binding protein. RBC8 has been shown to prevent Ral-mediated spreading of murine embryonic fibroblasts, block anchorage-independent growth of H2122 and H358 lung cancer cell lines (IC50s = 3.5 and 3.4 µM, respectively), and inhibit the growth of H2122 lung cancer xenografts in mice (50 mg/kg i.p.).
RBC8 is a RalA and RalB GTPase inhibitor (EC50 ~3.5 μM). RBC8 suppresses growth of xenograft tumors in mice. e Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics.
Scientific Research Applications
Synthesis and Characterization
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been synthesized and characterized for various applications. Aly (2006) synthesized polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives using similar compounds as precursors. The structures of these compounds were established through elemental and spectral analyses (Aly, 2006). Sharma et al. (2022) focused on the synthesis and X-ray crystal structure analysis of a bicyclic ortho-aminocarbonitrile derivative, providing insights into its molecular structure and potential applications in antimicrobial drug development (Sharma et al., 2022).
Corrosion Inhibition
Yadav et al. (2016) explored the use of pyranopyrazole derivatives, including compounds structurally similar to the one , as inhibitors for mild steel corrosion in HCl solution. Their study revealed the high efficiency of these compounds in corrosion inhibition, highlighting their potential in industrial applications (Yadav et al., 2016).
Antimicrobial and Anti-Tuberculosis Activity
Vasava et al. (2019) synthesized novel dihydropyrano[2,3-c]pyrazole derivatives and evaluated their in vitro antibacterial and anti-tuberculosis activities. Some compounds in this series showed promising results, indicating their potential as antimicrobial agents (Vasava et al., 2019).
Spectroscopic and Structural Investigations
Kumar et al. (2020) conducted spectroscopic and structural investigations on a similar compound, focusing on its synthetic analog and its potential pharmaceutical applications in drug discovery, especially as a multidrug resistance protein inhibitor (Kumar et al., 2020).
Antioxidant and Antibacterial Agents
Desai et al. (2013) synthesized a series of compounds including pyrazole-4-carbonitrile derivatives and evaluated their antibacterial activity. Their results indicated potent antibacterial activity against various strains, highlighting the potential of these compounds in the development of new antibacterial agents (Desai et al., 2013).
properties
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQBVUFKIKYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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